(S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-hydroxypropanamido)-3-phenylpropanoic acid
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Overview
Description
(S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-hydroxypropanamido)-3-phenylpropanoic acid is a complex organic compound with significant importance in various scientific fields. This compound features an intricate structure with multiple functional groups, including amino, indole, hydroxy, and phenyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-hydroxypropanamido)-3-phenylpropanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Amidation Reactions: The formation of amide bonds between amino acids and other organic molecules.
Hydroxylation: Introduction of hydroxyl groups using oxidizing agents.
Indole Functionalization: Incorporation of the indole group through electrophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-hydroxypropanamido)-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
(S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-hydroxypropanamido)-3-phenylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Medicine: Investigated for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-hydroxypropanamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Amino-cyclohexanecarboxylic acid: A compound with a similar amino acid structure but different functional groups.
(-)-Carvone: A natural compound with distinct functional groups and biological activity.
Uniqueness
(S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-hydroxypropanamido)-3-phenylpropanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its versatility and potential for modification make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H26N4O5 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H26N4O5/c24-17(11-15-12-25-18-9-5-4-8-16(15)18)21(29)27-20(13-28)22(30)26-19(23(31)32)10-14-6-2-1-3-7-14/h1-9,12,17,19-20,25,28H,10-11,13,24H2,(H,26,30)(H,27,29)(H,31,32)/t17-,19-,20-/m0/s1 |
InChI Key |
GBEAUNVBIMLWIB-IHPCNDPISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origin of Product |
United States |
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